3-Butanoylbenzene-1-sulfonyl chloride
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Overview
Description
3-Butanoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a butyryl group. This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
3-Butanoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Benzenesulfonyl chloride compounds are often used in organic synthesis due to their reactivity. They can act as electrophiles, reacting with nucleophiles in various chemical reactions .
Mode of Action
In a typical reaction, the chlorine atom in the benzenesulfonyl chloride compound is substituted by a nucleophile. This is often an SN1 or SN2 reaction, depending on the conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Butyrylbenzenesulfonyl chloride, similar to benzenesulfonyl chloride, is an organosulfur compound that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols
Cellular Effects
The cellular effects of 3-Butyrylbenzenesulfonyl chloride are not well-studied. Chloride ions, which are part of the compound, play a vital role in cellular physiology including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume .
Molecular Mechanism
The molecular mechanism of 3-Butyrylbenzenesulfonyl chloride is not well-understood. It is known that benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . This suggests that 3-Butyrylbenzenesulfonyl chloride might interact with biomolecules in a similar manner, potentially leading to changes in gene expression, enzyme inhibition or activation.
Metabolic Pathways
The specific metabolic pathways that 3-Butyrylbenzenesulfonyl chloride is involved in are not well-known. It is known that MYB transcription factors are involved in regulating lipid metabolic pathways , suggesting that 3-Butyrylbenzenesulfonyl chloride might interact with these pathways.
Transport and Distribution
The transport and distribution of 3-Butyrylbenzenesulfonyl chloride within cells and tissues are not well-understood. It is known that chloride channels and transporters mediate the voltage-dependent transport of chloride ions across cell membranes , suggesting that 3-Butyrylbenzenesulfonyl chloride might be transported in a similar manner.
Subcellular Localization
The subcellular localization of 3-Butyrylbenzenesulfonyl chloride is not well-documented. Recent advances in deep learning have led to the development of tools that can predict the subcellular localization of proteins based on their sequence . These tools could potentially be used to predict the subcellular localization of 3-Butyrylbenzenesulfonyl chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butanoylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with benzenesulfonic acid or its salts to produce benzenesulfonyl chloride, which can then be further reacted with butyryl chloride to obtain 3-butyrylbenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of 3-butyrylbenzenesulfonyl chloride often involves large-scale reactions using similar methods as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Butanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, 3-butyrylbenzenesulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the butyryl group.
3-Bromobenzenesulfonyl Chloride: Contains a bromine atom instead of the butyryl group.
4-Methylbenzenesulfonyl Chloride: Contains a methyl group instead of the butyryl group.
Uniqueness
3-Butanoylbenzene-1-sulfonyl chloride is unique due to the presence of the butyryl group, which imparts different chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-butanoylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELZPFQPVYZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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